molecular formula C24H33N3O6 B12164471 tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate

tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate

Cat. No.: B12164471
M. Wt: 459.5 g/mol
InChI Key: DNTOXDAAOFXCKL-UHFFFAOYSA-N
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Description

tert-Butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a benzazepine core, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzazepine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the piperidine-benzazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzazepine core.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
  • tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Uniqueness

The uniqueness of tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications, offering distinct advantages over similar compounds in terms of reactivity and potential biological activity.

Properties

Molecular Formula

C24H33N3O6

Molecular Weight

459.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C24H33N3O6/c1-24(2,3)33-23(30)25-18-7-10-26(11-8-18)22(29)15-27-9-6-16-12-19(31-4)20(32-5)13-17(16)14-21(27)28/h6,9,12-13,18H,7-8,10-11,14-15H2,1-5H3,(H,25,30)

InChI Key

DNTOXDAAOFXCKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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